2-(3-Chlorophenoxy)oxolane
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Overview
Description
2-(3-Chlorophenoxy)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a 3-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)tetrahydrofuran typically involves the reaction of 3-chlorophenol with tetrahydrofuran under specific conditions. One common method is the nucleophilic substitution reaction where 3-chlorophenol reacts with tetrahydrofuran in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(3-Chlorophenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(3-Chlorophenoxy)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)tetrahydrofuran
- 2-(2-Chlorophenoxy)tetrahydrofuran
- 2-(3-Bromophenoxy)tetrahydrofuran
Uniqueness
2-(3-Chlorophenoxy)tetrahydrofuran is unique due to the position of the chlorine atom on the phenoxy group. This specific substitution pattern can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Properties
CAS No. |
61632-63-1 |
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Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)oxolane |
InChI |
InChI=1S/C10H11ClO2/c11-8-3-1-4-9(7-8)13-10-5-2-6-12-10/h1,3-4,7,10H,2,5-6H2 |
InChI Key |
PJTDYXKRQICMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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